1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one
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Overview
Description
1-[(Phenoxysulfonyl)amino]-8-phenyloctan-1-one is an organic compound characterized by its unique structure, which includes a phenoxysulfonyl group attached to an amino group, and a phenyl group attached to an octanone backbone
Preparation Methods
The synthesis of 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one can be achieved through several routes. One common method involves the reaction of phenoxysulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a phenyl-substituted octanone under controlled conditions to yield the final product. The reaction typically requires the use of a base, such as triethylamine, and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[(Phenoxysulfonyl)amino]-8-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction .
Scientific Research Applications
1-[(Phenoxysulfonyl)amino]-8-phenyloctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxysulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar compounds to 1-[(phenoxysulfonyl)amino]-8-phenyloctan-1-one include other sulfonamide derivatives, such as:
N-Phenylsulfonyl-1-octanamine: Similar structure but lacks the ketone group.
Phenoxysulfonyl-2-aminobutane: Shorter carbon chain and different substitution pattern.
Sulfanilamide: A simpler sulfonamide with a different aromatic substitution pattern.
Compared to these compounds, this compound is unique due to its specific combination of functional groups and its longer carbon chain, which may confer distinct chemical and biological properties .
Properties
CAS No. |
1393590-20-9 |
---|---|
Molecular Formula |
C20H25NO4S |
Molecular Weight |
375.5 |
Purity |
95 |
Origin of Product |
United States |
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